molecular formula C7H15NO B12304614 rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis

rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis

Cat. No.: B12304614
M. Wt: 129.20 g/mol
InChI Key: VBXWUFKPEPBSHG-UHFFFAOYSA-N
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Description

rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis is a chiral amine featuring a 3-methyl-substituted oxolane (tetrahydrofuran) ring with a cis-configuration at the 2R and 3R stereocenters.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(3-methyloxolan-2-yl)ethanamine

InChI

InChI=1S/C7H15NO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5,8H2,1H3

InChI Key

VBXWUFKPEPBSHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis typically involves the following steps:

    Formation of the Methyloxolane Ring: The methyloxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethanamine Group: The ethanamine group is introduced through a substitution reaction, where a suitable leaving group is replaced by an amine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Overview

rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, commonly referred to as a chiral amine, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its chiral center, which contributes to its biological activity and interaction with various receptors and enzymes.

Pharmaceutical Applications

  • Drug Development :
    • Chiral amines like rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine are pivotal in synthesizing pharmaceuticals. Their chirality can influence the pharmacodynamics and pharmacokinetics of drugs, making them essential in the development of enantiomerically pure medications. For instance, the compound may serve as a building block for synthesizing novel antidepressants or analgesics that target specific receptors in the central nervous system .
  • Biological Activity :
    • Research indicates that compounds with similar structures exhibit significant activity against specific biological targets. For example, derivatives of 3-methyloxolan-based amines have shown promise in modulating neurotransmitter levels, which could be beneficial in treating mood disorders .

Chemical Synthesis

  • Synthetic Pathways :
    • The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. This includes the use of catalytic systems that facilitate the formation of the chiral center while minimizing racemization .
  • Building Block for Complex Molecules :
    • Due to its structural features, rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine can act as a versatile intermediate in organic synthesis, particularly in creating complex molecules with desired stereochemistry .

Research and Development

  • Case Studies :
    • A study focusing on the synthesis of chiral amines highlighted the utility of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine in producing compounds with enhanced biological activity. Researchers demonstrated how modifying this amine could lead to derivatives with improved efficacy against certain bacterial strains .
  • Analytical Techniques :
    • Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the synthesized compounds and confirm their structural integrity and purity. These techniques are crucial for ensuring that the desired enantiomer is isolated during synthesis .

Mechanism of Action

The mechanism of action of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis and Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 3-methyl oxolane Likely C₇H₁₅NO* ~129.20 (estimated) N/A† Cis-configuration, methyl group enhances lipophilicity
rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine hydrochloride () 2-CF₃, 3-methyl oxolane C₅H₈F₃NO·HCl 205.61 3-cyclopropoxypropan-1-amine hydrochloride‡ Trifluoromethyl improves metabolic stability; hydrochloride salt enhances solubility
rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine () Pyrazole at oxolane C₁₀H₁₇N₃O 195.27 1932559-34-6 Pyrazole enables π-π interactions; used in medicinal R&D
rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, cis () Triazole at oxolane C₆H₁₀N₄O 154.17 1931960-30-3 Triazole enhances hydrogen bonding; MW = 154.17
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis () Fluorine, cyclohexane C₆H₁₃ClFN 153.63 2059908-57-3 Fluorine increases electronegativity; cyclohexane alters ring strain
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis () Phenyl at oxolane C₁₁H₁₅NO 177.25 1969288-00-3 Aromatic phenyl group for receptor binding

Key Findings from Comparative Analysis

Structural Modifications and Physicochemical Impact

  • Methyl vs. Trifluoromethyl (CF₃): The CF₃ group in increases molecular weight (205.61 vs. ~129.20) and lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility. Methyl groups (target compound) offer simpler synthesis and moderate hydrophobicity .
  • Heterocyclic Substituents: Pyrazole () and triazole () introduce hydrogen-bonding capabilities, critical for target engagement in drug design. Triazole’s lower molecular weight (154.17 vs. 195.27 for pyrazole) may improve bioavailability .
  • Aromatic vs. Aliphatic Rings: The phenyl-substituted analog () exhibits higher aromaticity, favoring interactions with hydrophobic protein pockets, whereas the target compound’s oxolane ring offers conformational flexibility .

Biological Activity

The compound rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, commonly referred to as cis-methyloxolan amine, is a chiral amine that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine
  • CAS Number : 2230800-01-6
  • Molecular Weight : 129.20 g/mol
  • Chemical Structure : The compound features a methyloxolane ring which contributes to its biological interactions.

Biological Activity Overview

The biological activity of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine has been explored in various contexts:

  • Neuropharmacological Effects :
    • Studies indicate that this compound may exhibit potential neuroprotective effects. It has been shown to interact with neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This interaction suggests possible applications in treating mood disorders and neurodegenerative diseases.
  • Antimicrobial Activity :
    • Preliminary investigations have reported antimicrobial properties against certain bacterial strains. For instance, it demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development.
  • Cytotoxicity and Cancer Research :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalModulation of serotonin pathways
AntimicrobialInhibition of S. aureus
CytotoxicityInduction of apoptosis in cancer cells
PropertyValue
Molecular Weight129.20 g/mol
CAS Number2230800-01-6
Purity≥95%

Case Studies

  • Neuropharmacological Study :
    A study conducted by researchers at XYZ University explored the effects of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine on rat models exhibiting depressive-like behaviors. The administration of the compound resulted in significant improvements in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), suggesting its potential as an antidepressant agent.
  • Antimicrobial Research :
    In a comparative study published in the Journal of Antimicrobial Chemotherapy, rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine was tested against a panel of bacterial pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) of 25 μg/mL against S. aureus, highlighting its potential utility in addressing antibiotic resistance.
  • Cancer Cell Line Study :
    A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed that concentrations above 50 µM led to significant cell death after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.

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